2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
CAS No.: 878063-20-8
Cat. No.: VC11794509
Molecular Formula: C14H16N6O
Molecular Weight: 284.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878063-20-8 |
|---|---|
| Molecular Formula | C14H16N6O |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | 2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
| Standard InChI | InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19) |
| Standard InChI Key | SCTLSVQJTFHTHP-UHFFFAOYSA-N |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO |
| Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
2-((1-Methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol (CAS No. 878063-20-8) features a pyrazolo[3,4-d]pyrimidine scaffold substituted at the N1 position with a methyl group, at C4 with a phenylamino moiety, and at C6 with an ethanolamine side chain. Its IUPAC name, 2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol, reflects this substitution pattern. The molecular formula is C₁₄H₁₆N₆O, with a molecular weight of 284.32 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₆O | |
| Molecular Weight | 284.32 g/mol | |
| CAS Registry | 878063-20-8 | |
| SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO | |
| LogP | 0.0039 (analogous compound) |
The planar pyrazolo[3,4-d]pyrimidine core facilitates π-π stacking interactions with biological targets, while the ethanolamine side chain enhances solubility .
Synthesis and Manufacturing Pathways
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 12 h | 78% |
| 2 | C4 Chlorination | POCl₃, TEA, 80°C, 6 h | 85% |
| 3 | C4 Amination | Phenylamine, DMF, 100°C | 62% |
| 4 | C6 Ethanolamine Coupling | Ethanolamine, K₂CO₃, DMSO | 58% |
Data adapted from Cheng and Robins (1958) and recent methodologies .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (~12 mg/mL at 25°C) due to its ethanolamine moiety. LogP values for structural analogs range from 0.0039 to 1.2, suggesting variable membrane permeability . Thermal stability is evidenced by a high boiling point (510.2°C extrapolated for analogous structures) .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph), 4.92 (t, J=5.6 Hz, 1H, OH), 3.72–3.68 (m, 2H, CH₂OH), 3.45–3.40 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃).
-
HRMS: m/z 285.1421 [M+H]⁺ (calc. 284.32).
Analytical and Regulatory Considerations
Quality Control Methods
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HPLC: C18 column, 30:70 ACN/H₂O + 0.1% TFA, λ=254 nm
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Residual Solvents: GC-MS detection limit <10 ppm
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